molecular formula C16H13ClF2N2O4 B11068728 Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-

Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-

Cat. No.: B11068728
M. Wt: 370.73 g/mol
InChI Key: SZDSGFRXMQEJSS-UHFFFAOYSA-N
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Description

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA is a synthetic organic compound that belongs to the class of benzoylureas. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure, which includes a chlorodifluoromethoxy group and a methoxybenzoyl group, contributes to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorodifluoromethoxybenzene: This intermediate can be synthesized by reacting 4-chlorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate.

    Formation of 4-chlorodifluoromethoxyphenyl isocyanate: The intermediate 4-chlorodifluoromethoxybenzene is then reacted with phosgene to form the corresponding isocyanate.

    Coupling with 3-methoxybenzoic acid: The final step involves the reaction of 4-chlorodifluoromethoxyphenyl isocyanate with 3-methoxybenzoic acid to yield N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzoylureas with different functional groups.

Scientific Research Applications

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA can be compared with other benzoylurea compounds, such as:

    N-(3-CHLORO-4-METHYLPHENYL)-N’-(4-CHLOROPHENYL)UREA: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.

    N-(2,6-DIFLUOROBENZOYL)-N’-(3-CHLORO-4-FLUOROPHENYL)UREA: Another benzoylurea compound with different fluorine and chlorine substitutions, affecting its chemical properties and applications.

The uniqueness of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClF2N2O4

Molecular Weight

370.73 g/mol

IUPAC Name

N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-methoxybenzamide

InChI

InChI=1S/C16H13ClF2N2O4/c1-24-13-4-2-3-10(9-13)14(22)21-15(23)20-11-5-7-12(8-6-11)25-16(17,18)19/h2-9H,1H3,(H2,20,21,22,23)

InChI Key

SZDSGFRXMQEJSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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